

Synthesis of Pigment Red 22 from 2-Methyl-5-nitrobenzenamine

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Compound of Interest

Compound Name: *Pigment red 22*

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Synthesis of C.I. Pigment Red 22: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of C.I. **Pigment Red 22**, a monoazo pigment, from its precursor 2-Methyl-5-nitrobenzenamine. The synthesis involves a two-step process: the diazotization of 2-Methyl-5-nitrobenzenamine followed by an azo coupling reaction with N-phenyl-3-hydroxy-2-naphthamide (Naphthol AS-D). This document details the experimental protocols for each stage, presents key quantitative data in structured tables, and includes visualizations of the chemical pathway and experimental workflow to facilitate a thorough understanding of the process.

Introduction

C.I. **Pigment Red 22**, chemically known as 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide, is a significant member of the azo pigment family, widely utilized in printing inks, coatings, and plastics due to its vibrant yellowish-red hue and good fastness properties.^[1] The synthesis is a classic example of azo chemistry, a cornerstone of industrial organic synthesis.

The process commences with the diazotization of 2-Methyl-5-nitrobenzenamine, also known as Fast Scarlet G Base. This intermediate is a primary aromatic amine that, when treated with nitrous acid (generated *in situ* from sodium nitrite and a strong mineral acid), forms a reactive diazonium salt. The subsequent coupling of this diazonium salt with a suitable coupling component, in this case, a Naphthol AS derivative, yields the final pigment.

Physicochemical Properties of Reactants and Product

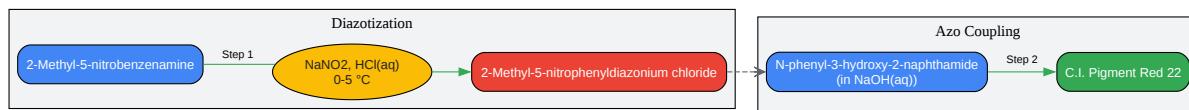
A summary of the key physical and chemical properties of the starting material, coupling component, and the final pigment is provided below.

Property	2-Methyl-5-nitrobenzenamine	N-phenyl-3-hydroxy-2-naphthamide (Naphthol AS-D)	C.I. Pigment Red 22
Synonyms	5-Nitro-o-toluidine, Fast Scarlet G Base	Naphthol AS-D	3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide
CAS Number	99-55-8	135-61-5	6448-95-9
Molecular Formula	C ₇ H ₈ N ₂ O ₂	C ₁₇ H ₁₃ NO ₂	C ₂₄ H ₁₈ N ₄ O ₄
Molecular Weight	152.15 g/mol	263.29 g/mol	426.43 g/mol
Appearance	Yellow crystalline powder	Light beige powder	Red powder
Melting Point	107-109 °C	246-248 °C	~250-260 °C (decomposes)
Solubility	Insoluble in water, soluble in ethanol, ether	Insoluble in water, soluble in hot toluene, nitrobenzene	Insoluble in water and most organic solvents

Synthesis Pathway

The synthesis of **Pigment Red 22** from 2-Methyl-5-nitrobenzenamine proceeds via a two-step mechanism:

- **Diazotization:** Formation of a diazonium salt from 2-Methyl-5-nitrobenzenamine.
- **Azo Coupling:** Reaction of the diazonium salt with N-phenyl-3-hydroxy-2-naphthamide.



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Figure 1: Overall synthesis pathway for C.I. **Pigment Red 22**.

Experimental Protocols

The following protocols are representative of the synthesis of C.I. **Pigment Red 22**.

Diazotization of 2-Methyl-5-nitrobenzenamine

Materials:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles (mol)
2-Methyl-5-nitrobenzenamine	152.15	15.2	0.1
Concentrated Hydrochloric Acid (~37%)	36.46	30	~0.3
Sodium Nitrite	69.00	7.2	0.104
Water (deionized)	18.02	200	-
Ice	-	As needed	-

Procedure:

- In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.2 g (0.1 mol) of 2-Methyl-5-nitrobenzenamine in 100 mL of water.
- While stirring, slowly add 30 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.
- Cool the mixture to 0-5 °C using an ice-salt bath.
- In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 100 mL of water and cool the solution to 0-5 °C.
- Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.
- After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
- The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable.

- The resulting diazonium salt solution should be kept cold and used immediately in the coupling reaction.

Azo Coupling Reaction

Materials:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles (mol)
N-phenyl-3-hydroxy-2-naphthamide	263.29	26.3	0.1
Sodium Hydroxide	40.00	8.0	0.2
Water (deionized)	18.02	400	-
Acetic Acid (optional, for pH adjustment)	60.05	As needed	-

Procedure:

- In a 1 L beaker, dissolve 26.3 g (0.1 mol) of N-phenyl-3-hydroxy-2-naphthamide in 300 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide. Gentle warming may be required to facilitate dissolution.
- Cool the resulting solution to 10-15 °C in an ice bath.
- While stirring vigorously, slowly add the cold diazonium salt solution prepared in the previous step to the Naphthol AS-D solution over approximately 60-90 minutes.
- A red precipitate of **Pigment Red 22** will form immediately.
- Maintain the temperature below 20 °C during the addition. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction. Adjust with additional sodium hydroxide solution or acetic acid if necessary.
- After the addition is complete, continue stirring the suspension for 1-2 hours to ensure the completion of the reaction.

Work-up and Purification

- Heat the pigment slurry to 90-95 °C and maintain this temperature for 30-60 minutes to improve the pigment's crystallinity and fastness properties.
- Allow the slurry to cool to room temperature.
- Filter the precipitate using a Buchner funnel and wash thoroughly with hot water until the filtrate is neutral and free of soluble salts.
- Dry the filter cake in an oven at 80-100 °C to a constant weight.
- The dried product is a fine red powder. The typical yield for this type of reaction is in the range of 90-95%.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

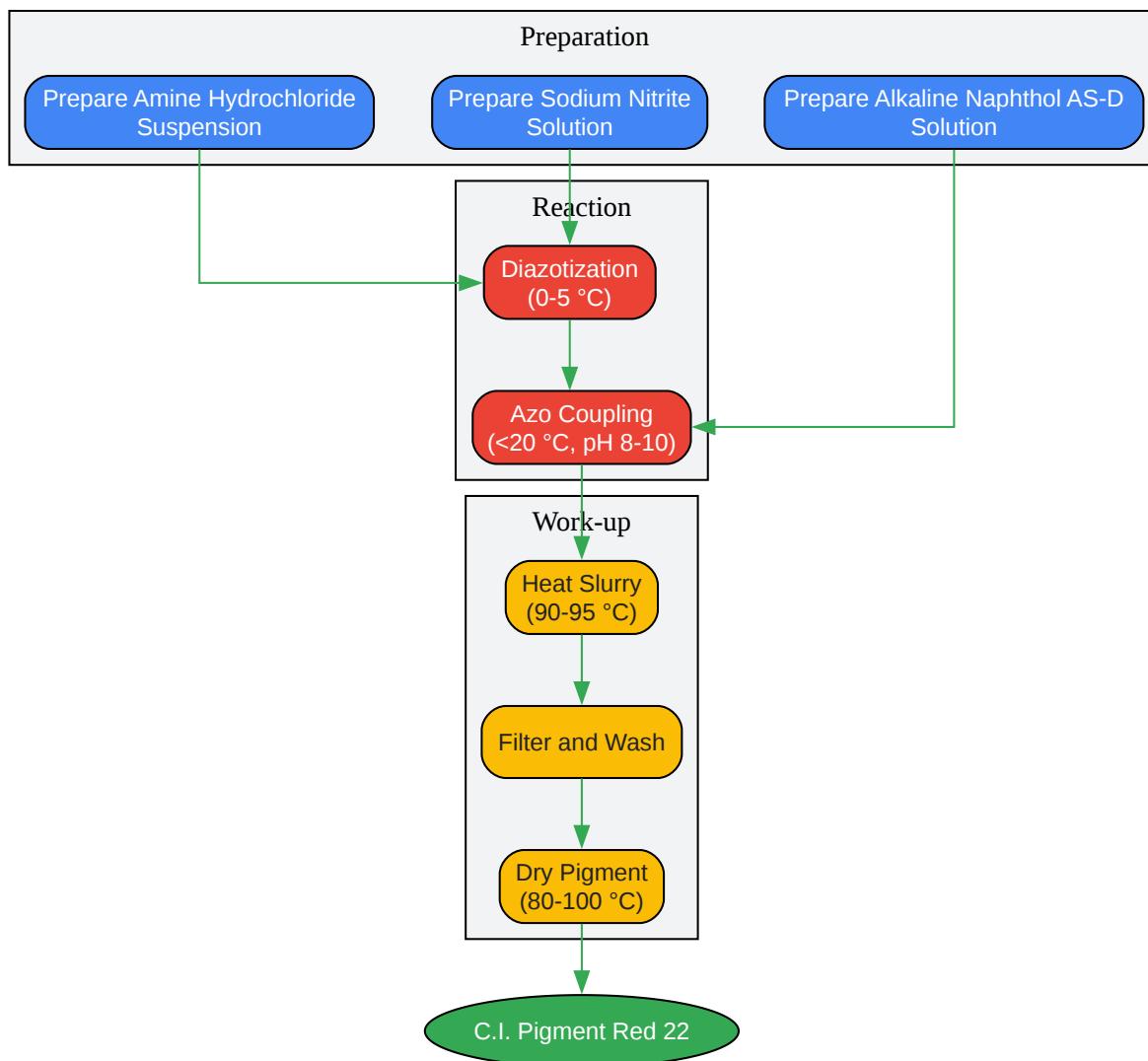
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Figure 2: Experimental workflow for the synthesis of C.I. **Pigment Red 22**.

Safety Considerations

- 2-Methyl-5-nitrobenzenamine: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
- Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
- Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
- Diazonium Salts: Potentially explosive when dry. It is crucial to keep the diazonium salt in solution and at low temperatures at all times. Do not attempt to isolate the solid diazonium salt.
- Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of C.I. **Pigment Red 22** from 2-Methyl-5-nitrobenzenamine is a robust and well-established industrial process. By carefully controlling reaction parameters such as temperature, stoichiometry, and pH, a high-quality pigment with desirable coloristic properties can be reliably produced. This technical guide provides a foundational understanding and practical framework for the laboratory-scale synthesis of this important azo pigment. Further optimization of reaction conditions and purification methods may lead to enhanced yields and improved pigment performance characteristics.

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References

- 1. Pigment Red 22 | Fineland Chem [finelandchem.com]
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